CID 45051834

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

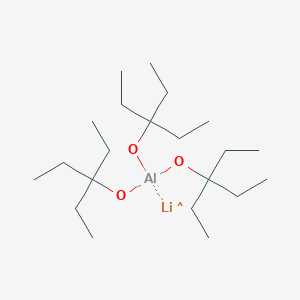

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride is a chemical compound with the molecular formula C21H46AlLiO3 and a molecular weight of 380.51 g/mol . It is commonly used as a reducing agent in various chemical reactions, particularly in the stereoselective reduction of ketones and esters . This compound is known for its high reactivity and selectivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride is typically prepared by reacting lithium aluminum hydride with the corresponding alcohol . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the hydride. The general reaction scheme is as follows:

LiAlH4+3ROH→LiAl(OR)3H+3H2

where R represents the 3-ethyl-3-pentyl group. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen contamination .

Chemical Reactions Analysis

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride primarily undergoes reduction reactions. It is an effective reducing agent for various functional groups, including ketones, esters, and amides . Some common reactions include:

Reduction of Ketones and Esters: The compound reduces ketones and esters to their corresponding alcohols under mild conditions.

Reduction of Amides: It can reduce amides to amines, which is useful in the synthesis of various nitrogen-containing compounds.

The major products formed from these reactions are the corresponding alcohols and amines, depending on the starting material .

Scientific Research Applications

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride has several applications in scientific research:

Organic Synthesis: It is widely used in the stereoselective reduction of ketones and esters, which is crucial in the synthesis of complex organic molecules.

Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride involves the transfer of hydride ions (H-) to the substrate. The aluminum center in the compound acts as a Lewis acid, coordinating with the substrate and facilitating the hydride transfer. This results in the reduction of the substrate to the corresponding alcohol or amine .

Comparison with Similar Compounds

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be compared with other similar reducing agents, such as:

Lithium aluminum hydride: A more commonly used reducing agent but less selective compared to lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride.

Lithium tri-tert-butoxyaluminum hydride: Another selective reducing agent but with different steric properties.

Diisobutylaluminum hydride: Known for its selectivity in reducing esters to aldehydes.

Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride is unique due to its high selectivity and reactivity, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula |

C21H45AlLiO3 |

|---|---|

Molecular Weight |

379.5 g/mol |

InChI |

InChI=1S/3C7H15O.Al.Li/c3*1-4-7(8,5-2)6-3;;/h3*4-6H2,1-3H3;;/q3*-1;+3; |

InChI Key |

BYSWLWJOROIDHP-UHFFFAOYSA-N |

Canonical SMILES |

[Li].CCC(CC)(CC)O[Al](OC(CC)(CC)CC)OC(CC)(CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)

![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)

![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)

![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)

![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)

![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)

![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)